Wkymvm-NH2 tfa

Formyl peptide receptor pharmacology FPR subtype selectivity Stereochemistry-activity relationship

WKYMVm-NH2 TFA (CAS 1435781-74-0) is the only commercially available peptide that activates all three FPR subtypes (FPR1/2/3). The C-terminal D-Met is essential—the all-L analog fails at FPR1 entirely. TFA salt provides 12.5 mg/mL aqueous solubility, enabling DMSO-free in vivo dosing at 2.5–8 mg/kg. Delivers equivalent superoxide output to fMLP at 100-fold lower concentration (0.1 μM vs 10 μM). The balanced reference ligand for FPR biased signaling screening.

Molecular Formula C43H62F3N9O9S2
Molecular Weight 970.1 g/mol
Cat. No. B15607321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWkymvm-NH2 tfa
Molecular FormulaC43H62F3N9O9S2
Molecular Weight970.1 g/mol
Structural Identifiers
InChIInChI=1S/C41H61N9O7S2.C2HF3O2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30;3-2(4,5)1(6)7/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55);(H,6,7)/t29-,31-,32-,33-,34-,35-;/m0./s1
InChIKeyMYVYQWVNXDVTBW-CZPFDPCBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WKYMVm-NH2 TFA: Pan-Formyl Peptide Receptor Agonist for Inflammatory and Immunological Research Procurement


WKYMVm-NH2 TFA (CAS 1435781-74-0) is the trifluoroacetate salt of a synthetic hexapeptide amide with the sequence Trp-Lys-Tyr-Met-Val-D-Met-NH₂, where the C-terminal methionine is in the D-configuration [1]. Discovered through combinatorial peptide library screening for phosphoinositide hydrolysis stimulation, this compound functions as a potent pan-agonist of the formyl peptide receptor (FPR) family—activating FPR1, FPR2 (also known as FPRL1/ALX), and FPR3 (FPRL2)—and is distinguished from its all-L-amino acid counterpart WKYMVM by its expanded receptor coverage and markedly higher potency at FPR2 [2]. The TFA salt form (molecular weight 970.13 g/mol) provides enhanced aqueous solubility compared to the free base, making it the preferred formulation for in vitro and in vivo experimental applications .

Why Generic FPR Agonist Substitution Fails: Structural and Functional Differentiation of WKYMVm-NH2 TFA


The formyl peptide receptor family comprises three subtypes (FPR1, FPR2/ALX, FPR3) with distinct tissue distribution, signaling coupling, and pathophysiological roles—meaning that receptor selectivity profiles directly determine experimental outcomes and therapeutic relevance [1]. A single stereochemical alteration at the C-terminal residue (D-Met versus L-Met) fundamentally changes receptor activation: the D-Met-containing WKYMVm engages all three FPR subtypes, whereas the all-L conformer WKYMVM fails to activate FPR1 entirely [2]. This stereochemistry-dependent pharmacology is not a minor nuance; it dictates whether FPR1-mediated functions—such as certain neutrophil oxidative burst pathways and CD4 T cell migration—are captured in an assay at all. Furthermore, FPR2 signaling bias varies dramatically across agonist chemotypes; substituting WKYMVm with small-molecule agonists such as BMS-986235 or compound 43 introduces 5- to 60-fold shifts in β-arrestin versus G-protein signaling, fundamentally altering the biological interpretation of downstream readouts [3]. The quantitative evidence below demonstrates why procurement decisions cannot treat FPR agonists as interchangeable tool compounds.

Quantitative Differentiation Evidence for WKYMVm-NH2 TFA: Comparator-Anchored Procurement Data


Pan-FPR Receptor Coverage vs All-L Conformer: FPR1 Activation Is Stereochemistry-Dependent

WKYMVm-NH2 (D-Met at position 6) activates all three human FPR subtypes—FPR1, FPR2 (FPRL1), and FPR3 (FPRL2)—when assessed by calcium flux in transfected HL-60 cells. In contrast, the all-L conformer WKYMVM activates exclusively FPR2 and FPR3 and produces no detectable calcium response in FPR1-expressing cells [1]. This means WKYMVM is functionally silent at FPR1. For calcium mobilization, WKYMVm achieves EC₅₀ values of 75 pM at FPR2 and 3 nM at FPR3, whereas WKYMVM yields EC₅₀ values of 2 nM at FPR2 and 80 nM at FPR3—representing a 27-fold potency loss at FPR2 and a 27-fold potency loss at FPR3 for the L-conformer [1]. The tritiated peptide binding assay further confirms that WKYMVM binds FPRL1 with a K_D of approximately 160 nM, while WKYMVm shows substantially higher affinity consistent with its lower EC₅₀ values [1].

Formyl peptide receptor pharmacology FPR subtype selectivity Stereochemistry-activity relationship

Superoxide Production Potency vs Classical Agonist fMLP: ~100-Fold Concentration Advantage in Murine Neutrophils

In murine neutrophils, WKYMVm induces a dose-dependent increase in superoxide production with remarkable potency relative to the classical formylated peptide agonist fMLP (formyl-Met-Leu-Phe). At a concentration of 0.1 μM, WKYMVm produces a superoxide response equivalent to that achieved by 10 μM fMLP—a ~100-fold potency advantage [1]. The same study demonstrates that WKYMVM (the L-conformer form) is a more potent stimulus than fMLF for murine neutrophils, and that these two agonists act through nonidentical high-affinity receptors [1]. In human neutrophils, WKYMVm-NH₂ is also more effective than fMLP in generating superoxide, as confirmed by independent supplier characterization and the original discovery paper [2]. The EC₅₀ for WKYMVm-NH₂-stimulated superoxide production in human neutrophils is reported as 75 nM [2].

Neutrophil oxidative burst NADPH oxidase activation FPR agonist potency comparison

FPR2 Signaling Bias Profile vs Clinical-Stage Small-Molecule Agonists: WKYMVm as Reference Ligand for Balanced Pathway Activation

A systematic bias analysis using the operational model with WKYMVm as the reference ligand revealed that WKYMVm and the clinical-stage agonist ACT-389949 share a highly similar signaling bias profile across G protein dissociation, β-arrestin recruitment, receptor trafficking, and second messenger pathways in HEK293A cells expressing FPR2 [1]. In marked contrast, BMS-986235 and compound 43 displayed approximately 5- to 50-fold bias away from β-arrestin recruitment and receptor trafficking pathways, while being 35- to 60-fold biased toward cAMP inhibition and pERK1/2 signaling [1]. Molecular docking into the active FPR2 cryo-EM structure (PDB ID: 7T6S) predicted key amino acid interactions shared between WKYMVm and ACT-389949 that are absent in BMS-986235 and compound 43, providing a structural basis for the differential bias [1]. Additionally, a 2025 cross-ligand comparison across 11 distinct FPR ligands confirmed that all tested compounds were less potent than WKYMVm across receptor subtypes, with rank-order potency maintained across signaling pathways [2].

Biased GPCR signaling FPR2/ALX pharmacology β-arrestin recruitment

Differential Functional Selectivity vs WKYMVm Analogs: WKGMVm and WKRMVm Fail to Induce Exocytosis

Structure-activity studies substituting position 3 (Tyr) of WKYMVm with Gly (WKGMVm) or Arg (WKRMVm) revealed a functional dissociation of FPR-mediated responses in RBL-2H3 cells expressing FPR or FPRL1 [1]. WKYMVm (the parent peptide) induced both chemotaxis and exocytosis (granule release), activating a full spectrum of downstream signals including PLC-mediated [Ca²⁺]ᵢ mobilization, ERK phosphorylation, and Akt activation. In contrast, WKGMVm and WKRMVm selectively activated ERK and Akt but failed to induce [Ca²⁺]ᵢ mobilization through FPR, and critically, they could induce chemotaxis but not exocytosis [1]. The EC₅₀ for WKYMVm-induced [Ca²⁺]ᵢ mobilization in FPR-expressing RBL-2H3 cells was 47 nM [1]. This demonstrates that even single-residue substitutions within the WKYMVm scaffold produce qualitatively distinct functional outcomes—loss of the exocytotic response—that cannot be compensated by preserved chemotactic activity.

Functional selectivity FPR biased agonism Neutrophil degranulation

TFA Salt Aqueous Solubility vs Free Base: Enabling Higher-Concentration In Vivo Formulations

The TFA salt form of WKYMVm-NH₂ (CAS 1435781-74-0, MW 970.13) demonstrates an aqueous solubility of 12.5 mg/mL (12.88 mM) in water, as reported in the PeptideDB solubility database . This is confirmed by supplier Certificate of Analysis data reporting water solubility of 10 mg/mL with ultrasonic assistance . In comparison, the free base form (CAS 187986-11-4, MW 856.11) shows water solubility of >2 mg/mL but is not typically characterized beyond this threshold . The TFA counterion thus provides approximately a 5- to 6-fold improvement in achievable aqueous concentration, enabling stock solution preparation at concentrations relevant for in vivo administration (e.g., 8 mg/kg subcutaneous dosing used in murine colitis models) without requiring DMSO or other organic co-solvents that may introduce vehicle-dependent biological effects [1].

Peptide formulation In vivo dosing Aqueous solubility

Resistance to FPR-Specific Antagonism: WKYMVm Engages FPRL1 Independently of Cyclosporin H-Sensitive FPR Pathways

The neutrophil response induced by WKYMVm is insensitive to the classical FPR antagonists cyclosporin H and Boc-FLFLF, which specifically block fMLP/FPR-mediated signaling [1]. While fMLP-induced neutrophil activation is fully inhibited by cyclosporin H, WKYMVm continues to activate FPRL1-expressing cells in a cyclosporin H-independent manner with an EC₅₀ of approximately 75 pM, whereas its activation of FPR-expressing cells occurs with an EC₅₀ of approximately 25 nM [1]. This differential antagonist sensitivity provides a critical experimental tool: WKYMVm can be used in the presence of cyclosporin H to isolate FPRL1/FPR2-mediated responses from FPR1-mediated contributions, a pharmacological dissection not achievable with fMLP or the L-conformer WKYMVM (which does not activate FPR1 at all) [2]. The combination of WKYMVm plus cyclosporin H thus enables FPRL1-specific signaling studies in native neutrophil preparations where genetic knockout is not feasible.

FPR antagonist pharmacology Receptor-specific signaling Cyclosporin H

Optimal Research and Procurement Application Scenarios for WKYMVm-NH2 TFA Based on Quantitative Differentiation Evidence


Pan-FPR Pharmacological Profiling in Primary Human Leukocyte Preparations

When experimental objectives require simultaneous activation of FPR1, FPR2, and FPR3 in native human neutrophils or monocytes—for example, in comprehensive structure-activity relationship (SAR) campaigns or receptor deconvolution studies—WKYMVm-NH2 TFA is uniquely suitable because it is the only commercially available peptide that activates all three FPR subtypes [1]. The all-L conformer WKYMVM cannot substitute, as it fails to engage FPR1 entirely, producing a false-negative result for FPR1-dependent readouts such as certain chemotactic migration patterns and CD4 T cell responses [1]. For FPR2-specific isolation, co-administration with cyclosporin H (which blocks FPR1) enables clean pharmacological dissection without genetic manipulation [2].

High-Sensitivity Neutrophil Oxidative Burst and Degranulation Assays

For in vitro studies quantifying NADPH oxidase-dependent superoxide production or granule exocytosis, WKYMVm-NH2 TFA delivers robust responses at nanomolar concentrations (0.1 μM), whereas the classical agonist fMLP requires ~100-fold higher concentrations (10 μM) for equivalent superoxide output in murine systems [1][2]. Critically, single-residue analogs such as WKGMVm and WKRMVm fail to trigger exocytosis at any concentration despite preserving chemotactic activity, making WKYMVm the only choice when degranulation is a required experimental endpoint [3]. The TFA salt formulation's aqueous solubility (12.5 mg/mL) further supports preparation of concentrated stock solutions for dose-response curves spanning picomolar to micromolar ranges without solvent interference .

FPR2 Biased Signaling Reference Standard for Drug Discovery Screening

In pharmaceutical screening programs evaluating novel FPR2 agonists for biased signaling properties, WKYMVm-NH2 TFA is the established reference ligand against which bias factors (Log(τ/KA)) are calculated using the operational model [1]. Its balanced engagement of G protein, β-arrestin, and receptor trafficking pathways—confirmed to closely match the clinical compound ACT-389949—provides a standardized baseline for identifying ligands with therapeutically desirable bias profiles [1]. Compound 43 and BMS-986235, by contrast, exhibit 5- to 60-fold pathway bias that makes them unsuitable as reference ligands for broad screening panels [1].

In Vivo Murine Inflammation and Colitis Model Dosing

For in vivo efficacy studies in murine models of ulcerative colitis, sepsis, or ischemic tissue injury, WKYMVm-NH2 TFA administered at 2.5–8 mg/kg subcutaneously has demonstrated reproducible therapeutic effects including reduced mucosal destruction and improved body weight recovery [1]. The TFA salt form is specifically required for these dosing regimens because its aqueous solubility (12.5 mg/mL) enables preparation of injectable formulations at clinically relevant concentrations without DMSO or ethanol vehicles, minimizing solvent-induced confounding effects on inflammatory endpoints [2]. The free base form, with its lower aqueous solubility (>2 mg/mL), may require organic co-solvents that introduce vehicle-dependent biological variability in inflammation models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wkymvm-NH2 tfa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.